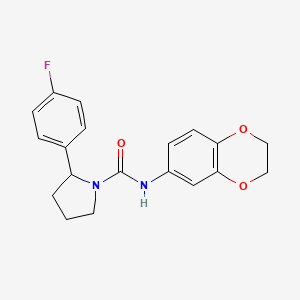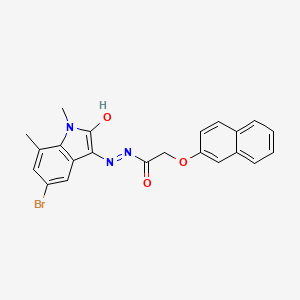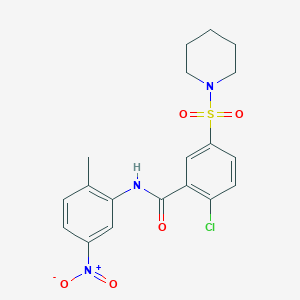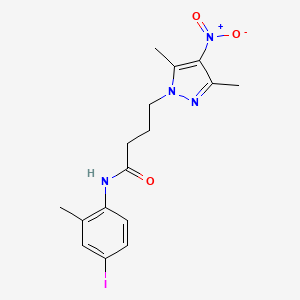
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. The compound is known for its high potency and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective agonist for the CB1 receptor, which is one of two main cannabinoid receptors in the body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to a cascade of downstream effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the regulation of gene expression. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent in a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is its potential for abuse and dependence, which may limit its use in certain populations.
Orientations Futures
There are a number of future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, including further preclinical and clinical studies to evaluate its safety and efficacy in a variety of conditions. Additionally, future studies may focus on the development of novel analogues of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to better understand the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes, which will be critical for the development of safe and effective therapeutic agents.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with pyrrolidinecarboxamide. Another method involves the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with pyrrolidinecarboxylic acid. Both methods require careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential medical applications in a number of areas, including pain management, cancer treatment, and neurological disorders. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have potent analgesic effects, with greater efficacy than morphine in some animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-tumor effects in vitro, with potential applications in cancer therapy. In neurological disorders, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, and mood.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYXKKPZFOTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)


![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)